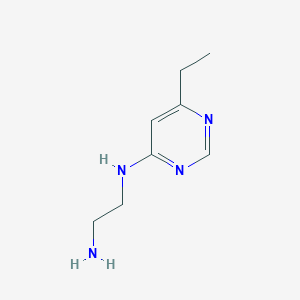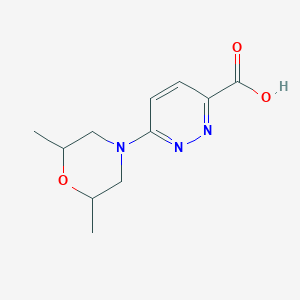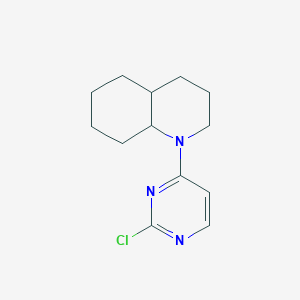
2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the combination of a chlorophenyl group and a furan ring. Specific synthetic methods may vary, but the overall process aims to create the desired structure. Researchers have explored various routes to access this compound, and green chemistry approaches have gained prominence in recent years .
Scientific Research Applications
Photochemical Synthesis Applications
A study highlighted the synthesis of 2-substituted benzo[b]furans through a metal-free photochemical reaction involving 2-chlorophenol derivatives and terminal alkynes. This process utilizes tandem formation of aryl-C and C-O bonds via an aryl cation intermediate, offering an environmentally friendly approach due to its mild conditions and the use of less expensive chlorophenols over bromo or iodo analogues (Protti, Fagnoni, & Albini, 2012).
Computational Chemistry Insights
Research on nucleophilic substitution reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(furan-2-yl)ethan-1-one, employed Density Functional Theory (DFT) calculations. These studies offer computational insights into the mechanisms of these reactions, further contributing to the understanding of the chemical properties and reactivity of compounds containing the furan-2-yl moiety (Erdogan & Erdoğan, 2019).
Antitubercular Agents Development
A series of compounds with the furan nucleus, including those derived from 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl} ethanone, have been synthesized and tested for their antitubercular activity. This research underscores the potential of furan derivatives in developing new treatments for tuberculosis (Bhoot, Khunt, & Parekh, 2011).
Chemoenzymatic Synthesis Approaches
Studies on lipase-catalyzed asymmetric acylation for the synthesis of furan-based alcohols demonstrate the utility of 2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one in chemoenzymatic procedures. These methods provide a pathway for the enantioselective synthesis of compounds, highlighting the compound's versatility in synthetic organic chemistry (Hara et al., 2013).
Optical Properties Investigation
The investigation into the optical properties of furanic and thiophenic ethane-1,2-diones, including derivatives similar to 2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one, provides insights into their potential applications in materials science. These studies explore the electronic absorption spectra and the influence of substituents on the electronic polarizability and hyperpolarizabilities of the compounds, which could be crucial for designing novel optoelectronic materials (Lukes et al., 2003).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(furan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-5-2-1-4-9(10)8-11(14)12-6-3-7-15-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRRLGGFNFNJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one](/img/structure/B1465594.png)
![6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1465597.png)

![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1465599.png)


![1-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1465602.png)
![5-{[4-(Propan-2-yl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1465603.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1465604.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B1465607.png)

amine](/img/structure/B1465612.png)